molecular formula C24H40O4 B10775897 Ursodeoxycholic acid-d4

Ursodeoxycholic acid-d4

Cat. No.: B10775897
M. Wt: 396.6 g/mol
InChI Key: RUDATBOHQWOJDD-UQDNBFFBSA-N
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Description

Ursodeoxycholic acid-d4 is a deuterated form of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is naturally produced in the liver and is involved in the metabolism of cholesterol. The deuterated form, this compound, is used as an internal standard in various analytical methods, particularly in mass spectrometry, due to its stability and distinguishable mass difference from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid-d4 can be synthesized through the deuteration of ursodeoxycholic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the extraction of ursodeoxycholic acid from natural sources, followed by its deuteration. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ursodeoxycholic acid-d4 has a wide range of applications in scientific research:

Mechanism of Action

Ursodeoxycholic acid-d4, like its non-deuterated counterpart, exerts its effects by interacting with bile acid receptors and transporters. It reduces the cholesterol content in bile by inhibiting the absorption of cholesterol in the intestine and promoting its excretion. This helps in dissolving cholesterol-rich gallstones and improving liver function in cholestatic liver diseases. The molecular targets include bile salt export pump (BSEP) and sodium/taurocholate cotransporting polypeptide (NTCP) .

Comparison with Similar Compounds

Uniqueness: Ursodeoxycholic acid-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Its stability and distinguishable mass difference from non-deuterated compounds enhance the accuracy and precision of quantitative analyses .

Properties

Molecular Formula

C24H40O4

Molecular Weight

396.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20+,22+,23+,24-/m1/s1/i8D2,12D2

InChI Key

RUDATBOHQWOJDD-UQDNBFFBSA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](C[C@@H]([C@@H]3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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